molecular formula C30H27NO6 B11152960 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

Cat. No.: B11152960
M. Wt: 497.5 g/mol
InChI Key: POWLVVVBCBJHDL-VWLOTQADSA-N
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Description

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen core and a phenylpropanoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps:

    Formation of the Cyclopenta[c]chromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.

    Introduction of the 6-Methyl Group: This can be achieved through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Formation of the Phenylpropanoate Moiety: This involves the esterification of the chromen derivative with 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid. The reaction is typically carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-oxo group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the 4-oxo group to a hydroxyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpropanoate moiety can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropanoates.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Antioxidant Activity: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Anti-inflammatory: Potential use in the treatment of inflammatory conditions.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For example, its enzyme inhibition activity may involve binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Its antioxidant activity is likely due to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl acetate
  • 6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl benzoate
  • 6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl propanoate

Uniqueness

The uniqueness of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE lies in its specific structural features, such as the combination of the cyclopenta[c]chromen core with the phenylpropanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C30H27NO6/c1-19-26(16-15-23-22-13-8-14-24(22)28(32)37-27(19)23)36-29(33)25(17-20-9-4-2-5-10-20)31-30(34)35-18-21-11-6-3-7-12-21/h2-7,9-12,15-16,25H,8,13-14,17-18H2,1H3,(H,31,34)/t25-/m0/s1

InChI Key

POWLVVVBCBJHDL-VWLOTQADSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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